molecular formula C10H13NO4 B182987 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione CAS No. 70912-52-6

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Cat. No.: B182987
CAS No.: 70912-52-6
M. Wt: 211.21 g/mol
InChI Key: HPMYPUSZJRSKIY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione (CAS: 70912-52-6) is a Meldrum’s acid derivative characterized by a pyrrolidine ring fused to the 5-position of the 1,3-dioxane-4,6-dione core. This compound belongs to a class of molecules extensively studied for their structural diversity and applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2,2-dimethyl-5-pyrrolidin-2-ylidene-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMYPUSZJRSKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351756
Record name 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70912-52-6
Record name 2,2-Dimethyl-5-(2-pyrrolidinylidene)-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70912-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Piperidine or ammonium acetate in ethanol.

  • Solvent : Water or ethanol under ultrasonic irradiation for enhanced efficiency.

  • Yield : 50–70% after recrystallization.

Mechanistic Insights :
The reaction proceeds via deprotonation of Meldrum’s acid’s active methylene group, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water forms the α,β-unsaturated system, stabilized by conjugation with the dioxanedione ring.

Enamine Formation via Amine Addition

Enamine formation directly incorporates pyrrolidine into the Meldrum’s acid scaffold. This method avoids aldehyde intermediates and instead uses pyrrolidine or its derivatives in a one-pot reaction.

Protocol:

  • Reactants : Meldrum’s acid, pyrrolidine, and a catalytic acid (e.g., acetic acid).

  • Conditions : Reflux in toluene or THF for 2–4 hours.

  • Workup : Precipitation with ice-cold water, followed by filtration.

Key Data :

ParameterValueSource
Yield55–70%
Reaction Time2–4 hours
Temperature80–110°C

Structural Confirmation :
X-ray crystallography confirms the endo-enol enamine tautomer dominates in the solid state, stabilized by intramolecular N–H···O hydrogen bonds.

Cycloaddition Approaches

Pyrrolidin-2-ylidene derivatives are accessible via 1,3-dipolar cycloaddition reactions. Azomethine ylides, generated in situ from α-amino acids or their analogues, react with Meldrum’s acid-derived dipolarophiles.

Example Pathway:

  • Generate azomethine ylide from 2-(benzylamino)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetonitrile.

  • React with β-nitrostyrenes to form pyrrolidin-2-ylidene adducts.

  • Isolate product via column chromatography (hexane/EtOAc).

Advantages :

  • High diastereoselectivity (>90:10 dr).

  • Modular substrate scope for functionalized derivatives.

Green Chemistry Modifications

Recent protocols emphasize sustainability:

  • Solvent-free synthesis : Mechanochemical grinding of Meldrum’s acid and pyrrolidine-2-carbaldehyde using a ball mill.

  • Aqueous media : Reactions in water with catalytic β-cyclodextrin, achieving 65–75% yields.

Comparative Analysis :

MethodYield (%)Reaction TimeEco-Footprint
Traditional Knoevenagel603 hoursModerate
Solvent-free681.5 hoursLow
Aqueous722 hoursLow

Industrial-Scale Production

Patent literature describes optimized large-scale synthesis:

  • Meldrum’s Acid Synthesis :

    • Mix acetone, malonic acid, and H₂SO₄ catalyst.

    • Add acetic anhydride dropwise (<2 mL/min) to control exotherms.

    • Yield: 80–85% after crystallization.

  • Derivatization :

    • React Meldrum’s acid with pyrrolidine-2-carbaldehyde in THF.

    • Use DBU as a base for enhanced enamine formation.

Critical Parameters :

  • Acetic anhydride addition rate : ≤14 mol% excess to minimize side reactions.

  • Temperature control : Maintain <50°C to prevent decomposition.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 1.50 (s, 6H, CH₃), 3.22–3.74 (m, 4H, pyrrolidine CH₂), 6.57–8.20 (m, 3H, vinyl and aromatic).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Thermal Stability :

  • Decomposition onset: 220°C (DSC) .

Chemical Reactions Analysis

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

Building Block for Synthesis

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione has been utilized as a key intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in reactions such as Michael additions and cycloadditions makes it valuable for developing complex molecular architectures.

Case Study: Synthesis of Heterocycles

A study demonstrated its use in synthesizing novel heterocycles through reaction with different electrophiles. The resulting compounds exhibited enhanced biological activities, indicating the potential for pharmaceutical applications .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The compound's structure allows for modifications that can enhance its efficacy against various pathogens.

Case Study: Antiparasitic Properties

A screening library containing this compound was tested for antiparasitic activity. Results showed promising activity against protozoan parasites, suggesting its potential as a lead compound for drug development .

Polymer Chemistry

The compound has been investigated for its role in polymer synthesis due to its ability to undergo polymerization reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

In a recent study, polymers incorporating this compound were evaluated for their mechanical properties and thermal degradation behavior. The results indicated improved performance compared to conventional polymers .

Data Summary Table

Application AreaSpecific UseReference
Organic SynthesisBuilding block for heterocycles
Medicinal ChemistryAntimicrobial and antiparasitic agents
Material SciencePolymer synthesis

This compound's versatility highlights its importance in advancing research across multiple scientific disciplines. Further studies are essential to fully exploit its potential and develop new applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione involves its ability to participate in various chemical reactions due to its reactive dioxane and pyrrolidine rings. These rings can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Meldrum’s acid derivatives differ primarily in the substituents at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Meldrum’s Acid Derivatives
Compound Name & Substituent Molecular Formula Key Properties/Applications References
2,2-Dimethyl-5-(pyrrolidin-2-ylidene) C₁₁H₁₃NO₄ Rigid pyrrolidine ring; potential H-bonding
5-(4-Fluorobenzylidene) derivative C₁₃H₁₁FO₄ Planar aromatic substituent; crystal packing via C–H⋯O bonds
5-(4H-1,2,4-Triazol-4-ylaminomethylene) C₉H₁₀N₄O₄ Antibacterial activity (E. coli, S. aureus)
5-(2-Nitrobenzylidene) C₁₂H₁₀NO₆ Screw-boat conformation; asymmetric unit packing
5-(Tetrahydro-4H-pyran-4-ylidene) C₁₅H₁₉O₄ Oxygen-containing ring; enhanced solubility
5-((1-Methyl-1H-pyrazol-5-yl)aminomethylene) C₁₁H₁₃N₃O₄ Pyrazole group; intermolecular π-π stacking

Physical and Crystallographic Properties

  • Crystal Packing:
    • The 4-fluorobenzylidene derivative forms sheets stabilized by weak C–H⋯O hydrogen bonds, contributing to its thermal stability .
    • The nitrobenzylidene analog adopts a screw-boat conformation, with π-π interactions between nitro groups and adjacent rings .
  • Solubility: Derivatives with heterocyclic substituents (e.g., tetrahydro-4H-pyran) exhibit improved solubility in polar solvents compared to aromatic analogs .

Biological Activity

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione (CAS No. 70912-52-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula C10H13NO4C_{10}H_{13}NO_4 and a molecular weight of 211.21 g/mol. Its structure features a dioxane ring with a pyrrolidine substituent, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved testing its effects on A549 human lung adenocarcinoma cells. The compound exhibited moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

Key Findings:

  • Cytotoxicity : The compound showed a post-treatment viability of 78–86% at a concentration of 100 µM after 24 hours of exposure in A549 cells .
  • Comparison with Other Compounds : In comparative studies, derivatives with modifications in the phenyl ring demonstrated varying levels of activity, indicating structure-activity relationships (SAR) that are critical for enhancing efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It was tested against various multidrug-resistant bacterial strains.

Results:

  • Gram-positive Activity : The compound demonstrated selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, which are significant pathogens in clinical settings .
  • Gram-negative Activity : Limited activity was observed against Gram-negative bacteria, suggesting that further modifications might be necessary to enhance its spectrum of action .

Data Summary Table

The following table summarizes key biological activities and findings related to this compound:

Activity Type Tested Organism Concentration (µM) Viability (%) Notes
AnticancerA549 (lung adenocarcinoma)10078–86Moderate cytotoxicity compared to cisplatin
AntimicrobialS. aureus (multidrug-resistant)Not specifiedActiveSelective against Gram-positive strains
AntimicrobialGram-negative bacteriaNot specifiedNo significant activityLimited effectiveness noted

Case Studies

A study published in MDPI explored various derivatives of pyrrolidine-based compounds and their biological activities. In this context, it was noted that structural modifications could lead to enhanced anticancer and antimicrobial properties. The specific case of this compound suggests that further research into its derivatives could yield more potent compounds targeting resistant pathogens and cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 2,2-dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione?

The compound is synthesized via Knoevenagel condensation, a method common to Meldrum’s acid derivatives. A typical protocol involves reacting Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with a pyrrolidine-derived aldehyde or ketone under acid catalysis (e.g., acetic acid or sulfuric acid). For example, describes a procedure using 5-methylfuran-2-carbaldehyde with malonic acid and acetone in acetic anhydride, followed by crystallization . Adjustments to the aldehyde/ketone substituent and reaction time (e.g., 2–24 hours at 75–100°C) can optimize yields .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the presence of the pyrrolidinylidene moiety and dioxane ring. Key signals include the carbonyl groups (C=O) at ~165–175 ppm in ¹³C NMR and methyl protons (2.1–2.3 ppm) in ¹H NMR. Infrared (IR) spectroscopy identifies C=O stretches (~1750–1850 cm⁻¹) and C=C conjugation (~1600 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) is used for absolute structural confirmation, as demonstrated in and , where boat/envelope conformations of the dioxane ring and intermolecular C–H⋯O interactions were resolved .

Q. What safety precautions are required when handling this compound?

Due to its reactive carbonyl groups and potential toxicity, researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified chemical waste services, as outlined in and . Spills require neutralization with sodium bicarbonate and absorption with inert materials .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during structure refinement?

Discrepancies in bond lengths or angles (e.g., C7=C5 distances in ) may arise from thermal motion or disorder. Use high-resolution data (≤0.8 Å) and software like SHELXL ( ) to refine anisotropic displacement parameters. Apply constraints (e.g., riding H-atoms) and validate via R-factor convergence (target <0.05). For disordered regions, split models or apply occupancy factors .

Q. What strategies optimize the compound’s role as an intermediate in synthesizing 4(1H)-quinolone derivatives?

The pyrrolidinylidene group enables cyclization reactions under thermal or acidic conditions. highlights thermolysis (150–200°C in DMF or toluene) to form quinolones via intramolecular cyclization. To enhance yield, substitute the dioxane ring with electron-withdrawing groups (e.g., nitro or methoxy) to stabilize transition states .

Q. How do structural modifications (e.g., substituent changes) affect neurotropic or cytotoxic activity?

demonstrates that replacing the pyrrolidinylidene group with trialkylgermyl/silyl-thienyl moieties enhances neurotropic activity while reducing toxicity. For example, the germanium analog in thienyl derivatives showed 11.5× lower acute toxicity than carbon analogs. Activity is assessed via in vivo behavioral assays (e.g., open-field tests) and in vitro cytotoxicity screens (e.g., MTT assays on cancer cell lines) .

Q. How can conflicting reactivity data in Knoevenagel condensations be reconciled?

Contradictory yields or side products (e.g., aldol adducts) often stem from variable acid catalysts or solvent polarity. recommends using protic solvents (e.g., 2-propanol) with acetic acid to favor enolate formation. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and adjust stoichiometry (1.1–1.5 equiv aldehyde) to suppress dimerization .

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